(5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate
Description
(5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate (CAS: 63524-66-3 or 66641-10-9) is a semi-synthetic opioid derivative with a molecular formula of C₁₉H₂₃NO₄ and a molecular weight of 329.396 g/mol . Structurally, it belongs to the morphinan class, characterized by a 4,5-epoxy ring, a 3-hydroxy group, a 17-methyl substituent, and a 6-acetate moiety. The compound is also known by synonyms such as Dihydromorphine 6-acetate and EINECS 266-432-9 .
Analytical methods for this compound include reverse-phase HPLC using a Newcrom R1 column, which offers low silanol activity for efficient separation. The mobile phase typically consists of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) . Its physicochemical properties include a LogP of 1.18, indicating moderate lipophilicity .
Structure
3D Structure
Properties
CAS No. |
66641-10-9 |
|---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate |
InChI |
InChI=1S/C19H23NO4/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2/h3,5,12-13,15,18,22H,4,6-9H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1 |
InChI Key |
QSMMSROGHQAUSB-SSTWWWIQSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C |
Canonical SMILES |
CC(=O)OC1CCC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The primary precursor for the synthesis of (5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate is morphine or a closely related morphinan derivative. Morphine contains two hydroxyl groups at positions 3 and 6, which are key sites for selective acetylation.
Selective Acetylation Process
The preparation involves selective acetylation of the 6-hydroxy group while preserving the 3-hydroxy group. This selectivity is critical to obtain the monoacetylated product rather than diacetylated derivatives such as diacetylmorphine (heroin).
- Reagents: Acetic anhydride or acetyl chloride is used as the acetylating agent.
- Solvent: Anhydrous solvents such as pyridine, dichloromethane, or acetone are commonly employed to control reaction conditions.
- Temperature: The reaction is typically conducted at low to moderate temperatures (0–25°C) to favor monoacetylation.
- Time: Reaction times vary from 30 minutes to several hours depending on conditions.
- Catalysts: Sometimes, mild bases or acid catalysts are used to enhance selectivity.
Reaction Mechanism
The acetylation proceeds via nucleophilic attack of the hydroxyl oxygen at C6 on the acetylating agent, forming an ester linkage. The 3-hydroxy group is sterically hindered and less reactive under controlled conditions, allowing selective acetylation at C6.
Purification
Post-reaction, the mixture is purified by:
- Liquid-liquid extraction to remove unreacted reagents and by-products.
- Chromatographic techniques: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for isolation and purification of the monoacetylated product.
- Crystallization: Sometimes employed to obtain pure crystalline material.
Analytical and Preparative Chromatography
HPLC Method for Purification and Analysis
A robust reverse-phase HPLC method has been developed for the separation and purification of this compound:
| Parameter | Details |
|---|---|
| Column | Newcrom R1 reverse-phase column |
| Mobile Phase | Acetonitrile (MeCN), water, phosphoric acid (or formic acid for MS compatibility) |
| Particle Size | 3 µm particles for UPLC applications |
| Application | Isolation of impurities, pharmacokinetics, preparative separation |
This method is scalable and suitable for both analytical and preparative purposes, ensuring high purity and yield of the target compound.
Research Findings and Optimization
Selectivity and Yield
- Studies indicate that controlling the molar ratio of acetylating agent to morphine and reaction temperature is crucial for maximizing monoacetylation yield.
- Excess acetylating agent or elevated temperatures tend to produce diacetylated products.
- Use of mild bases or pyridine as solvent enhances selectivity by moderating reaction kinetics.
Summary Table of Preparation Parameters
| Step | Conditions/Parameters | Outcome/Notes |
|---|---|---|
| Starting Material | Morphine or morphinan derivative | Contains free 3-OH and 6-OH groups |
| Acetylation Agent | Acetic anhydride or acetyl chloride | Selective acetylation at 6-OH |
| Solvent | Pyridine, dichloromethane, or acetone | Controls reaction rate and selectivity |
| Temperature | 0–25°C | Low temperature favors monoacetylation |
| Reaction Time | 30 min to several hours | Optimized for maximum yield |
| Purification | RP-HPLC (Newcrom R1 column) | High purity isolation |
| Analytical Method | RP-HPLC with MeCN/water/phosphoric acid | Quantitative and qualitative analysis |
Chemical Reactions Analysis
Types of Reactions
(5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
(5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate involves its interaction with specific molecular targets in the body. These interactions can modulate various biochemical pathways, leading to its observed pharmacological effects. The compound may bind to receptors or enzymes, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Morphinan Derivatives
| Compound Name | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| (5α,6α)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate | 3-OH, 6-OAc, 4,5-epoxy, 17-CH₃ | C₁₉H₂₃NO₄ | 329.396 | 63524-66-3 |
| Oxymorphone 3,14-diacetate (Diacetyloxymorphone) | 3-OAc, 14-OAc, 4,5-epoxy, 17-CH₃, 6-keto | C₂₁H₂₃NO₇ | 401.41 | 94158-35-7 |
| (5α)-4,5-Epoxy-3,14-dihydroxymorphinan-6-one | 3-OH, 14-OH, 4,5-epoxy, 6-keto, 17-CH₃ | C₁₆H₁₇NO₄ | 287.31 | 33522-95-1 |
| Naloxone Hydrochloride | 3-OH, 14-OH, 4,5-epoxy, 6-keto, 17-CH₂CH=CH₂ (allyl group) | C₁₉H₂₁NO₄·HCl | 363.84 | 357-08-4 |
| Codeine Phosphate | 3-OCH₃, 4,5-epoxy, 6-OH, 17-CH₃ | C₁₈H₂₁NO₃·H₃PO₄ | 406.37 | 52-28-8 |
Key Observations :
- Substituent Position : The target compound’s 3-hydroxy and 6-acetate groups distinguish it from oxymorphone derivatives (e.g., 3,14-diacetate) and codeine (3-methoxy). The 17-methyl group is conserved across many morphinans but contrasts with naloxone’s 17-allyl group, which confers opioid antagonist activity .
- Functional Groups : The presence of a 6-acetate instead of a 6-keto (as in oxymorphone) or 6-OH (as in codeine) affects metabolic stability and receptor binding .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The target compound’s LogP (1.18) is comparable to codeine (1.09) but lower than oxymorphone diacetate (~2.5), suggesting differences in blood-brain barrier penetration .
- In contrast, oxymorphone diacetate’s dual acetylation delays metabolic conversion .
Pharmacological Activity
- Receptor Affinity: The 3-hydroxy group is critical for μ-opioid receptor (MOR) agonism, as seen in morphine and dihydromorphine. However, the 6-acetate may reduce potency compared to non-acetylated analogs .
- Antagonist Activity : Naloxone’s 17-allyl group confers MOR antagonism, while the target compound’s 17-methyl group retains agonist properties .
Biological Activity
(5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate, also known as dihydromorphine 6-acetate, is a morphinan derivative with significant pharmacological properties. This compound is structurally related to morphine and exhibits various biological activities, particularly in the context of analgesia and potential therapeutic applications.
- Molecular Formula : C19H23NO4
- Molecular Weight : 329.39 g/mol
- CAS Number : 66641-10-9
- Synonyms : Dihydromorphine 6-acetate, 4,5α-Epoxy-17-methylmorphinan-3,6α-diol 6-acetate
The biological activity of this compound primarily involves its interaction with opioid receptors in the central nervous system (CNS). The compound acts as an agonist at mu-opioid receptors, which are responsible for mediating analgesic effects. This interaction leads to alterations in pain perception and emotional responses to pain.
Pharmacological Effects
- Analgesic Activity : Studies have shown that this compound exhibits potent analgesic properties comparable to morphine. Its efficacy in pain management has been explored in various animal models.
- Respiratory Depression : Similar to other opioids, this compound may induce respiratory depression, a critical side effect that requires careful monitoring during clinical use.
- Addiction Potential : The potential for addiction and dependence is a significant concern with this compound due to its structural similarity to morphine and its action on opioid receptors.
Table 1: Summary of Key Studies on this compound
Toxicology and Safety Profile
Research into the toxicological profile of this compound indicates that while it possesses therapeutic benefits, it also presents risks associated with opioid use. The LD50 values in animal studies suggest a need for caution in dosing to avoid overdose scenarios.
Q & A
Basic Research Questions
Q. What validated synthetic routes exist for (5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves acetylation of the parent morphinan core (e.g., morphine derivatives) using acetic anhydride or acetyl chloride under controlled pH. Protecting group strategies (e.g., for the 3-hydroxy group) and catalytic systems (e.g., DMAP or pyridine) are critical for regioselectivity. Reaction efficiency can be optimized by monitoring reaction kinetics via HPLC and adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile) .
Q. Which analytical techniques are most reliable for characterizing the stereochemical integrity of this compound?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) can resolve stereoisomers. X-ray crystallography provides definitive confirmation of the 5α,6α configuration. Complementary NMR analysis (e.g., H-H NOESY) can verify spatial proximity of H-5 and H-6 protons. Mass spectrometry (MS) at varying collision energies (e.g., 10–40 V) helps confirm molecular weight and fragmentation patterns .
Q. What stability-indicating parameters should be monitored during long-term storage in research settings?
- Methodological Answer : Monitor hydrolytic degradation (C-6 acetate cleavage) via reverse-phase HPLC with UV detection at 280 nm. Accelerated stability studies under thermal stress (40–60°C) and varying humidity (RH 60–75%) should be conducted. Use LC-MS/MS to differentiate degradation products (e.g., free hydroxyl vs. epoxy ring opening) .
Advanced Research Questions
Q. How can contradictions between computational binding predictions and empirical data for opioid receptor interactions be resolved?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with alanine-scanning mutagenesis of receptor binding pockets. Validate predictions using functional assays (e.g., cAMP inhibition in CHO cells expressing μ-opioid receptors). Discrepancies may arise from solvent effects in simulations; refine models using explicit solvent molecular dynamics (MD) .
Q. What experimental strategies are recommended for identifying novel metabolites in hepatic microsome assays?
- Methodological Answer : Incubate the compound with human liver microsomes (HLM) and NADPH, followed by LC-HRMS (Q-TOF) in full-scan mode. Use isotopic labeling (e.g., C-acetate) to track metabolic pathways. Data-independent acquisition (DIA-MS/MS) enhances detection of low-abundance metabolites like N-demethylated or epoxy-ring-opened derivatives .
Q. How to design controlled degradation studies to differentiate C-6 acetate hydrolysis from epoxy ring opening?
- Methodological Answer : Subject the compound to acidic (0.1 M HCl) and alkaline (0.1 M NaOH) conditions separately. Analyze degradation products using high-resolution tandem MS (HR-MS/MS) with CID fragmentation. Key diagnostic ions:
- Acetate hydrolysis : Loss of 60 Da (CHCOO–) at m/z 285.3 (CHNO) .
- Epoxy ring opening : Formation of diol fragments (m/z 303.3) via water addition .
Q. What strategies address spectral data contradictions in NMR assignments for this compound?
- Methodological Answer : Perform C-H HSQC and HMBC to resolve overlapping proton signals. Compare experimental H NMR chemical shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G*). Use deuteration studies (e.g., DO exchange) to confirm labile protons (e.g., 3-hydroxy group) .
Regulatory and Safety Considerations
Q. What containment protocols are required for handling this compound under controlled substance regulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
